molecular formula C29H32KNO3 B12063069 Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate

Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate

Cat. No.: B12063069
M. Wt: 481.7 g/mol
InChI Key: ZPKNCDGWTMRAKF-UHFFFAOYSA-M
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Description

Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its unique structural features, which include bulky tert-butyl groups and a diphenylacetate moiety. These structural elements contribute to its stability and reactivity, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with an appropriate amine to form the Schiff base. This reaction is usually carried out in the presence of a solvent such as ethanol or methanol under reflux conditions.

    Formation of Potassium Salt: The Schiff base is then reacted with potassium hydroxide to form the potassium salt of the compound. This step is typically performed in an aqueous or alcoholic medium.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles, including halides and other anions, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction would regenerate the starting materials.

Scientific Research Applications

Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.

    Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The bulky tert-butyl groups and diphenylacetate moiety contribute to the compound’s specificity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of the compound.

    Schiff Bases: General class of compounds with similar structural features.

    Metal Complexes: Compounds formed by the coordination of Schiff bases with metal ions.

Uniqueness

Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate is unique due to its specific structural features, which confer stability and reactivity. The presence of bulky tert-butyl groups and a diphenylacetate moiety distinguishes it from other Schiff bases, making it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C29H32KNO3

Molecular Weight

481.7 g/mol

IUPAC Name

potassium;2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,2-diphenylacetate

InChI

InChI=1S/C29H33NO3.K/c1-27(2,3)23-17-20(25(31)24(18-23)28(4,5)6)19-30-29(26(32)33,21-13-9-7-10-14-21)22-15-11-8-12-16-22;/h7-19,31H,1-6H3,(H,32,33);/q;+1/p-1

InChI Key

ZPKNCDGWTMRAKF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[K+]

Origin of Product

United States

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